
1-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a compound that features a unique combination of an imidazole ring and a boron-containing dioxaborolane group
Métodos De Preparación
The synthesis of 1-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring and the dioxaborolane group separately.
Coupling Reaction: The imidazole ring is then coupled with the dioxaborolane group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Análisis De Reacciones Químicas
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The dioxaborolane group can engage in further coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential in creating new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group and the imidazole ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis . The imidazole ring can interact with various molecular targets, potentially influencing biological pathways .
Comparación Con Compuestos Similares
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boron-containing compounds, such as:
Pinacolborane: Similar to the dioxaborolane group, pinacolborane is used in hydroboration reactions.
Boronic Acids: These compounds are widely used in Suzuki-Miyaura coupling reactions and have similar reactivity to the dioxaborolane group.
Indazole Derivatives: Compounds like tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate share structural similarities and are used in similar applications.
The uniqueness of this compound lies in its combination of the imidazole ring and the dioxaborolane group, providing a versatile platform for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C11H19BN2O2 |
|---|---|
Peso molecular |
222.09 g/mol |
Nombre IUPAC |
1-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C11H19BN2O2/c1-6-14-8-7-13-9(14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 |
Clave InChI |
TZWHTIVBXGCKRL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


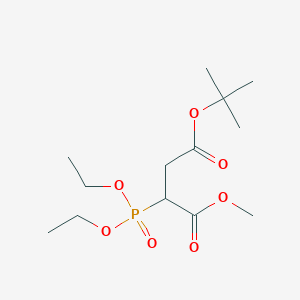
![Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15297851.png)
![tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B15297853.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B15297872.png)
![7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B15297877.png)
![2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride](/img/structure/B15297881.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15297887.png)
![Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)
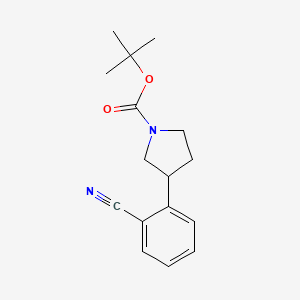
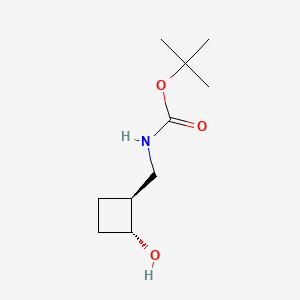
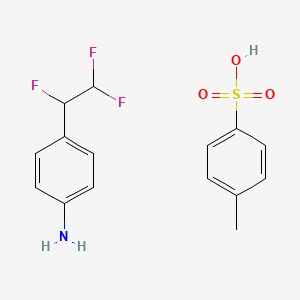

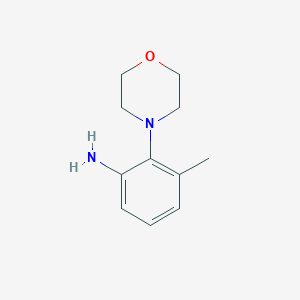
![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)
